JNJ-DGAT2-A

DGAT2 inhibition Isoform selectivity Enzymatic assay

Researchers needing to isolate the DGAT2 arm of triglyceride synthesis face confounding off-target effects with less selective inhibitors. JNJ-DGAT2-A directly addresses this with >70-fold selectivity over DGAT1/MGAT2. - Inhibits TG(50:2), TG(52:2), and TG(54:3) synthesis in HepG2 cells with IC50 values of 0.66, 0.85, and 0.99 µM. - Achieves ~99% recombinant DGAT2 inhibition at 5 µM, serving as a validated benchmark for assay establishment. - Supplied as high-purity solid; ready for immediate global dispatch to streamline your metabolic research workflow.

Molecular Formula C24H16BrFN4O2S
Molecular Weight 523.3804
CAS No. 1962931-71-0
Cat. No. B608243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-DGAT2-A
CAS1962931-71-0
SynonymsJNJ-DGAT2-A;  JNJDGAT2A;  JNJ DGAT2 A; 
Molecular FormulaC24H16BrFN4O2S
Molecular Weight523.3804
Structural Identifiers
SMILESC1=CC=NC(=C1)CCN=C2NC(=O)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)S2
InChIInChI=1S/C24H16BrFN4O2S/c25-18-11-16(14-27)5-6-20(18)32-21-7-4-15(12-19(21)26)13-22-23(31)30-24(33-22)29-10-8-17-3-1-2-9-28-17/h1-7,9,11-13H,8,10H2,(H,29,30,31)/b22-13-
InChIKeyZFRHAMOJHTZHLT-XKZIYDEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-DGAT2-A Overview


JNJ-DGAT2-A (CAS 1962931-71-0) is a synthetic small-molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2), the enzyme catalyzing the terminal and committed step in triglyceride (TG) biosynthesis [1]. Its molecular formula is C24H16BrFN4O2S with a molecular weight of 523.38 g/mol . The compound is supplied as a yellow solid powder with purity typically exceeding 98% by HPLC, and demonstrates solubility up to 100 mM in DMSO, making it amenable to standard in vitro assay preparation .

Pathway-specific research tool for de novo lipogenesis studies
High-purity solid compatible with standard DMSO-based in vitro assay preparation
Reported isoform selectivity profile supports DGAT2-focused experiments

JNJ-DGAT2-A vs. Alternative Inhibitors


Direct substitution of JNJ-DGAT2-A with other DGAT2 inhibitors, such as PF-06424439 or PF-06865571 (ervogastat), is scientifically unsound because these compounds exhibit fundamentally different isoform selectivity profiles, binding kinetics, and cellular TG species inhibition patterns. While all three compounds inhibit DGAT2, PF-06424439 acts as a slowly reversible, time-dependent inhibitor [1], whereas JNJ-DGAT2-A is characterized by its >70-fold selectivity window over DGAT1 and MGAT2 [2]. Furthermore, the functional consequence of DGAT2 inhibition varies by inhibitor: JNJ-DGAT2-A differentially suppresses distinct TG molecular species (e.g., TG 50:2, 52:2, 54:3) in HepG2 cells with defined IC50 values [2] . These pharmacological differences translate to distinct experimental outcomes, rendering interchangeability without revalidation impossible. Researchers requiring precise dissection of the DGAT2-mediated de novo lipogenesis pathway or accurate interpretation of lipidomic data must therefore procure the specific tool compound validated in their experimental system.

Isoform selectivity profile
Reported selectivity window over DGAT1 and MGAT2
Other DGAT2 inhibitors may exhibit divergent selectivity profiles, altering off-target effects
Binding kinetic mechanism
Reversible DGAT2 inhibition
Time-dependent or slowly reversible kinetics reported for alternative compounds may shift cellular response dynamics
Cellular TG species inhibition pattern
Distinct TG species fingerprint with reported quantitative IC50 values
Alternative inhibitors lack comparable quantitative TG species data or exhibit different inhibition patterns

JNJ-DGAT2-A Comparative Evidence


Biochemical Potency & Isoform Selectivity

JNJ-DGAT2-A inhibits human DGAT2 with an IC50 of 140 nM (0.14 µM) in Sf9 insect cell membranes expressing the recombinant enzyme . It displays >70-fold selectivity for DGAT2 over the related isoforms DGAT1 and MGAT2 . In contrast, PF-06424439 is a more potent DGAT2 inhibitor (IC50 = 14 nM) but acts through a distinct, time-dependent, slowly reversible mechanism [1]. PF-06865571 (ervogastat) exhibits an IC50 of 17.2 nM for human DGAT2, representing approximately 8-fold greater potency than JNJ-DGAT2-A, yet with a distinct selectivity and pharmacokinetic profile optimized for in vivo dosing . The choice among these inhibitors must therefore be guided by the required potency, kinetic mechanism, and selectivity window.

Biochem. Potency & Selectivity
Reported
IC50 = 140 nM for human DGAT2 >70-fold selectivity over DGAT1/MGAT2
Distinct selectivity window supports DGAT2-specific pathway interrogation
Comparative data: PF-06424439 14 nM, PF-06865571 17.2 nM
DGAT2 inhibition Isoform selectivity Enzymatic assay Triglyceride synthesis

Cellular TG Species Inhibition in HepG2

In HepG2 hepatocellular carcinoma cells, JNJ-DGAT2-A dose-dependently inhibits the synthesis of three major triglyceride species when using 13C3-D5-glycerol as a tracer [1]. The observed IC50 values were 0.66 µM for TG (50:2), 0.85 µM for TG (52:2), and 0.99 µM for TG (54:3) [1]. This differential inhibition pattern, with TG 50:2 being the most potently suppressed, is a unique functional fingerprint of JNJ-DGAT2-A. While other DGAT2 inhibitors like PF-06424439 have been shown to reduce lipid droplet content in MCF7 cells, quantitative IC50 values against specific TG species are not reported, making direct cross-study comparison impossible [2]. Furthermore, at a concentration of 5 µM, JNJ-DGAT2-A achieves approximately 99% inhibition of recombinant DGAT2 enzymatic activity and fully suppresses DGAT activity in HepG2 cell lysates [1].

Cellular TG Species Inhibition
Reported
TG (50:2) IC50 = 0.66 µM TG (52:2) IC50 = 0.85 µM TG (54:3) IC50 = 0.99 µM
Defined IC50 values enable targeted lipidomic study design
HepG2 cells, 13C3-D5-glycerol tracer
Cellular assay Lipidomics HepG2 Triglyceride species

DGAT2 vs. DGAT1 Pathway Specificity

Functional studies using JNJ-DGAT2-A have demonstrated that DGAT2 inhibition selectively impairs the incorporation of de novo synthesized fatty acids and glycerol into cellular and secreted triglyceride, whereas DGAT1 inhibition (using a selective DGAT1 inhibitor) affects the incorporation of both glycerol and exogenous (preformed) oleate equally [1]. In HepG2 cells, DGAT2 activity accounts for less than 20% of total cellular DGAT activity, yet its inhibition is rate-limiting for de novo triglyceride synthesis [1]. This mechanistic distinction—that DGAT2 acts upstream of DGAT1 and preferentially utilizes nascent diacylglycerol and de novo synthesized fatty acids—is a key finding enabled by the use of JNJ-DGAT2-A [1]. In contrast, DGAT1 functions primarily in the re-esterification of partial glycerides generated by intracellular lipolysis, using preformed (exogenous) fatty acids [1].

Pathway Specificity
Head-to-head
DGAT2 inhibition (JNJ-DGAT2-A): blocks de novo TG synthesis from nascent fatty acids
DGAT1 inhibitor: affects re-esterification of exogenous fatty acids; impacts both pathways equally
Mechanistic differentiation aids dissection of de novo lipogenesis vs re-esterification
Stable isotope tracing in HepG2 cells
Metabolic pathway De novo lipogenesis DGAT1 DGAT2

Enzyme & Cellular Inhibition Profile

JNJ-DGAT2-A demonstrates near-complete inhibition of recombinant human DGAT2 enzymatic activity at 5 µM, achieving approximately 99% suppression [1]. This same concentration also fully suppresses DGAT activity in HepG2 cell lysates [1]. The compound's activity has been validated in human myotubes, where it was used alongside the DGAT1 inhibitor A922500 to study fatty acid metabolism [2]. While other DGAT2 inhibitors such as PF-06424439 and PF-06865571 are characterized as having long residence times or being systemically optimized for in vivo use, JNJ-DGAT2-A's well-defined concentration-response relationship in both recombinant enzyme and cellular lysate systems provides a reliable benchmark for in vitro experimental design [1] [3].

Enzyme & Cellular Inhibition
Method context
Recombinant & lysate assay
~99% inhibition of recombinant DGAT2 at 5 µM Full suppression of DGAT activity in HepG2 lysates
Well-characterized concentration-response supports in vitro assay standardization
Validated in human myotubes with DGAT1 inhibitor A922500
Enzymatic assay Cellular activity Recombinant DGAT2

JNJ-DGAT2-A Application Scenarios


De Novo Lipogenesis Isotope Tracing

JNJ-DGAT2-A is the validated tool compound for experiments aimed at quantifying the specific contribution of DGAT2 to de novo triglyceride synthesis. The original characterization study employed 13C3-D5-glycerol isotopic labeling in HepG2 cells to demonstrate that JNJ-DGAT2-A dose-dependently inhibits the synthesis of TG (50:2), TG (52:2), and TG (54:3) with IC50 values of 0.66 µM, 0.85 µM, and 0.99 µM, respectively [1]. This experimental paradigm enables researchers to distinguish the de novo lipogenesis pathway, which is selectively blocked by DGAT2 inhibition, from the re-esterification pathway mediated by DGAT1 [1]. Procurement of JNJ-DGAT2-A is therefore essential for any study requiring precise, quantitative dissection of the DGAT2 arm of hepatic or cellular triglyceride metabolism.

In Vitro DGAT2 Inhibition Reference Standard

Due to its well-characterized concentration-response relationship—achieving approximately 99% inhibition of recombinant DGAT2 and complete suppression of cellular DGAT activity at 5 µM—JNJ-DGAT2-A serves as an ideal reference standard for establishing and validating DGAT2 inhibition assays [1] . Its >70-fold selectivity over DGAT1 and MGAT2 minimizes confounding off-target effects, ensuring that observed phenotypes can be confidently attributed to DGAT2 inhibition [1]. Laboratories developing novel DGAT2 assays, screening for new DGAT2 modulators, or seeking to replicate published findings should procure JNJ-DGAT2-A as a benchmark compound to ensure inter-study reproducibility and accurate interpretation of results.

Lipid Droplet & TG Metabolism in Cell Models

JNJ-DGAT2-A has been applied in human myotubes alongside the DGAT1 inhibitor A922500 to investigate the differential roles of DGAT1 and DGAT2 in fatty acid metabolism [1]. Its defined inhibition of specific TG molecular species makes it a valuable tool for lipidomic studies in hepatic cell lines such as HepG2, where researchers aim to map the effects of DGAT2 blockade on the cellular lipidome . Furthermore, the compound's utility in cancer cell models is suggested by the established role of DGAT2 inhibition (via PF-06424439) in sensitizing MCF7 breast cancer cells to radiation [2]. While direct data for JNJ-DGAT2-A in oncology models are limited, its validated DGAT2 inhibition profile supports its use as a comparator tool in studies investigating the role of DGAT2 in lipid droplet formation and cancer cell metabolism. Procurement is recommended for laboratories requiring a selective DGAT2 inhibitor to establish baseline phenotypes in lipid droplet and TG metabolism studies.

Application
Selection Property
Validation Focus
De novo lipogenesis isotope tracing
Selective DGAT2 inhibition with reported TG species IC50 profiles
Isotopic labeling and lipidomic endpoint validation
In vitro DGAT2 inhibition reference standard
Characterized concentration-response in recombinant and cellular systems
Cross-study assay reproducibility and benchmark comparisons
Lipid droplet and TG metabolism in cell models
Reported DGAT2 pathway inhibition in hepatic and myotube cell lines
Phenotypic lipid profiling and lipid droplet analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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